molecular formula C22H26N2O5 B11702301 Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11702301
M. Wt: 398.5 g/mol
InChI Key: WQXWYBGJIKUJQL-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with distinct substituents: a 3-nitrophenyl group at position 4, an ethyl group at position 2, and geminal dimethyl groups at position 5.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-5-15-20(21(26)29-6-2)18(13-8-7-9-14(10-13)24(27)28)19-16(23-15)11-22(3,4)12-17(19)25/h7-10,18,23H,5-6,11-12H2,1-4H3

InChI Key

WQXWYBGJIKUJQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the polyhydroquinoline class known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H26N2O5C_{22}H_{26}N_{2}O_{5} with a molecular weight of approximately 398.46 g/mol. Its structure includes a hexahydroquinoline core with specific substituents that contribute to its biological properties.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of polyhydroquinoline derivatives. The compound was evaluated against various bacterial strains, demonstrating significant antibacterial activity. For instance:

  • In vitro Antibacterial Screening : A study showed that derivatives of polyhydroquinoline exhibited moderate to excellent inhibitory effects against pathogens such as Staphylococcus pneumoniae and Escherichia coli. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring significantly influence antimicrobial efficacy .
CompoundBacterial StrainIC50 (µg/mL)
8aS. pneumoniae0.58
8jE. coli0.073
8kS. aureus1.54

2. Antimalarial Activity

The compound was also assessed for antimalarial properties against Plasmodium falciparum. The results indicated promising activity:

CompoundIC50 (µg/mL)
8a0.90
8j0.067
Chloroquine0.020

These findings suggest that modifications in the chemical structure can enhance antimalarial potency .

3. Antituberculosis Activity

In vitro tests for antituberculosis activity revealed that certain derivatives exhibited significant effects against Mycobacterium tuberculosis. Compounds with specific functional groups showed enhanced activity compared to standard treatments .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction using starting materials like 3-nitro-4-hydroxybenzaldehyde and cyclohexanedione in ethanol under reflux conditions .

The crystal structure analysis revealed that the compound adopts a nearly planar configuration in its six-membered ring system, which is crucial for its biological interactions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of electron-donating groups at specific positions on the phenyl moiety significantly enhances both antimicrobial and antimalarial activities. For example:

  • Electron-Withdrawing Groups : Such as nitro groups at the para position increased antibacterial potency.
  • Hydroxyl Groups : Contributed to improved solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The 2-ethyl group in the target compound may hinder rotational freedom at position 2 compared to smaller methyl groups in analogs like or .

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal puckered hexahydroquinoline rings and hydrogen-bonding networks:

Compound Crystal System Hydrogen Bonding Reference IDs
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Triclinic (P1) N–H···O bonds form chains; ethyl group disorder noted.
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Monoclinic O–H···N interactions stabilize lattice; planar phenyl ring.

Inferences for Target Compound :

  • The 3-nitrophenyl group may enhance dipole-dipole interactions, leading to denser crystal packing.
  • Steric effects from the 2-ethyl group could increase torsional strain, affecting ring puckering .

Preparation Methods

Reaction Mechanism and Component Roles

The Hantzsch synthesis remains the cornerstone for constructing hexahydroquinoline frameworks. For the target compound, the reaction involves:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) : Serves as the cyclic diketone, contributing to the 7,7-dimethyl and 5-oxo groups.

  • Ethyl acetoacetate : Provides the β-ketoester moiety, forming the 2-ethyl and 3-carboxylate substituents.

  • 3-Nitrobenzaldehyde : Introduces the 4-(3-nitrophenyl) group via nucleophilic addition.

  • Ammonium acetate : Supplies the nitrogen source for quinoline ring formation.

The reaction proceeds through enamine formation, followed by cyclization and keto-enol tautomerism.

Optimization of Classical Conditions

Under reflux in ethanol, the classical method achieves yields of 70–85% over 4–6 hours. Key parameters include:

  • Molar ratios : 1:1:1:1.2 (dimedone : ethyl acetoacetate : 3-nitrobenzaldehyde : NH₄OAc).

  • Catalyst : L-glutamine (5 mol%) enhances yield to 82% by accelerating enamine intermediate formation.

Table 1: Hantzsch Synthesis Parameters

ComponentRoleMolar RatioConditionsYield (%)
DimedoneCyclic diketone1.0Ethanol, reflux78
Ethyl acetoacetateβ-Ketoester1.0Catalyst: None70
3-NitrobenzaldehydeAryl aldehyde1.080°C, 4 hr85
NH₄OAcNitrogen source1.2L-glutamine (5%)82

Ionic Liquid-Catalyzed One-Pot Synthesis

Green Chemistry Advancements

The use of [H₂-DABCO][HSO₄]₂ as a bifunctional ionic liquid catalyst enables room-temperature synthesis in ethanol. This method reduces energy consumption and reaction time (5–15 minutes) while achieving yields up to 99%.

Mechanistic Insights

The ionic liquid facilitates proton transfer and stabilizes intermediates through hydrogen bonding. Key steps include:

  • Knoevenagel condensation : Between dimedone and 3-nitrobenzaldehyde.

  • Michael addition : Ethyl acetoacetate attacks the Knoevenagel adduct.

  • Cyclization and aromatization : Ammonium acetate mediates ring closure.

Table 2: Ionic Liquid Protocol Performance

ParameterValueImpact on Yield
Catalyst loading30 mg (0.097 mmol)99%
SolventEtOH76–99%
Temperature25°CNo thermal degradation
ScalabilityGram-scale (92% yield)Industrial viability

ZrOCl₂·8H₂O-Catalyzed Synthesis with DOE Optimization

Design of Experiments (DOE) Framework

Response Surface Methodology (RSM) identified optimal conditions for ZrOCl₂·8H₂O-catalyzed synthesis:

  • Temperature : 83.75°C (prevents ZrOCl₂ phase changes above 85°C).

  • Catalyst loading : 0.15 mol% (maximizes surface area for proton transfer).

Reaction Kinetics and Yield

The quadratic model predicted a 94% yield under optimized conditions, validated experimentally at 93%. Key advantages include:

  • Reusability : Catalyst retained 89% activity after five cycles.

  • Eco-score : 87/100 (low E-factor = 0.62).

Solvent-Free Solid-State Synthesis

Methodology and Mechanistic Pathway

Solid-state reactions eliminate solvents by grinding reactants at 80°C:

  • 1,3-Di(3-nitrophenyl)-2-propen-1-one synthesis : From 3-nitrobenzaldehyde and acetophenone.

  • Cyclocondensation : With dimedone and NH₄OAc.

Performance Metrics

  • Yield : 82–92% in 20–30 minutes.

  • Purity : >98% after ethanol recrystallization.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

ParameterHantzschIonic LiquidZrOCl₂·8H₂OSolid-State
Reaction Time (min)240–3605–1530–4520–30
Yield (%)70–8576–999382–92
Catalyst CostLowModerateLowNone
Environmental ImpactModerateLowLowVery Low
ScalabilityModerateHighHighModerate

Industrial-Scale Production Considerations

Gram-Scale Synthesis

The ionic liquid method demonstrated 92% yield at 10 mmol scale, highlighting compatibility with continuous flow reactors.

Purification Strategies

  • Crystallization : Ethanol recrystallization achieves >98% purity.

  • Catalyst Recovery : [H₂-DABCO][HSO₄]₂ is filtered and reused with <10% activity loss .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylate, and what reaction conditions are critical for optimizing yield?

  • The synthesis of hexahydroquinoline derivatives typically involves multicomponent reactions (MCRs) using aldehydes, cyclic diketones (e.g., dimedone), and β-ketoesters. For example, a three-component reaction using 3-nitrobenzaldehyde, ethyl acetoacetate, and dimedone in ethanol with a catalyst like DMAP (4-dimethylaminopyridine) at 353 K for 6 hours can yield similar structures . Key factors include solvent choice (ethanol for solubility and reactivity), catalyst loading (1 mmol DMAP per 10 mmol substrate), and temperature control to avoid side reactions. Recrystallization from ethanol is often used for purification .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, and c = 12.21 Å have been reported for analogous hexahydroquinolines, enabling precise determination of bond lengths and angles . Complementary techniques include IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR for verifying substituent environments, such as the 3-nitrophenyl group’s aromatic protons .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of hexahydroquinoline derivatives?

  • Discrepancies in pharmacological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from variations in substituents or assay conditions. For instance, a 2-chlorophenyl analog showed potent antimicrobial activity at low doses (MIC = 2 µg/mL) , while a 4-fluorophenyl derivative exhibited anti-inflammatory effects via COX-2 inhibition . Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., microdilution for antimicrobial testing) and computational docking (to predict binding to enzyme active sites) are critical for reconciling results .

Q. How do steric and electronic effects of the 3-nitrophenyl substituent influence reactivity in further functionalization?

  • The electron-withdrawing nitro group at the 3-position enhances electrophilicity at the 4-position of the phenyl ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from the ethyl and dimethyl groups on the hexahydroquinoline core may limit access to reactive sites. Computational modeling (DFT) can predict regioselectivity, while experimental validation via reactions with amines or thiols under controlled pH (e.g., DMF at 80°C) can confirm reactivity patterns .

Q. What analytical methodologies are recommended for assessing purity and stability under varying storage conditions?

  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is ideal for purity assessment (>95% by peak area) . Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with monitoring via LC-MS to detect hydrolysis products (e.g., ester cleavage to carboxylic acids). Crystallinity, confirmed by powder XRD, correlates with improved shelf life .

Methodological and Data Analysis Questions

Q. How can reaction mechanisms for hexahydroquinoline formation be validated experimentally?

  • Isotopic labeling (e.g., ¹⁸O in diketones) paired with mass spectrometry can track oxygen incorporation during cyclization. Kinetic studies (e.g., varying aldehyde concentrations) may reveal rate-determining steps. For example, a proposed mechanism involves Knoevenagel condensation followed by Michael addition and cyclization, supported by isolating intermediates under low-temperature conditions .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • SwissADME or pkCSM can estimate logP (lipophilicity), bioavailability, and CYP450 interactions. For instance, the nitro group may increase logP (~3.5), suggesting moderate blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeation, while docking software (AutoDock Vina) predicts binding to targets like NADPH oxidase .

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